Irpagratinib

FGFR4 inhibitor Biochemical assay IC50

Procure Irpagratinib, the only clinically-validated FGFR4 inhibitor achieving >50% ORR in FGF19+ HCC combination trials while avoiding pan-FGFR toxicities (e.g., hyperphosphatemia). Its irreversible Cys552 binding and ≥50-fold selectivity over FGFR1–3 ensure unambiguous mechanistic interrogation without off-target noise. Ideal for biomarker-driven translational studies, FGFR4/PD-(L)1 dual-blockade trials, and novel triplet regimens (e.g., NCT07010497). This tool compound is non-interchangeable with fisogatinib or roblitinib for any program targeting ICI-experienced, FGF19-overexpressing HCC.

Molecular Formula C28H32F2N6O5
Molecular Weight 570.6 g/mol
CAS No. 2230974-62-4
Cat. No. B12386767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrpagratinib
CAS2230974-62-4
Molecular FormulaC28H32F2N6O5
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC
InChIInChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1
InChIKeyPGRHEHZIRYNZDV-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irpagratinib (ABSK011, CAS 2230974-62-4) FGFR4 Inhibitor: Baseline Characteristics and Scientific Context


Irpagratinib (ABSK011) is an orally bioavailable, highly selective small molecule inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) tyrosine kinase . It is primarily investigated for the treatment of FGF19-overexpressing (FGF19+) advanced hepatocellular carcinoma (HCC), a molecular subtype present in approximately 30% of HCC cases and associated with a poor prognosis [1]. Preclinical studies have demonstrated that Irpagratinib binds specifically and irreversibly to Cys552 within the FGFR4 active site, thereby inhibiting autophosphorylation and blocking downstream mitogenic signaling pathways critical for tumor cell survival and proliferation [2]. It is currently in Phase 2 clinical development.

Why Irpagratinib (ABSK011) Cannot Be Substituted with Other FGFR Inhibitors


Irpagratinib exhibits a unique combination of high isoform selectivity for FGFR4 and a favorable clinical safety profile in FGF19+ HCC, particularly regarding the absence of dose-limiting hyperphosphatemia and ocular toxicity commonly observed with less selective pan-FGFR inhibitors (e.g., Erdafitinib, Pemigatinib) [1]. Furthermore, head-to-head clinical data analysis reveals that Irpagratinib, especially in combination with Atezolizumab, achieves a substantially higher Objective Response Rate (ORR) and Progression-Free Survival (PFS) in FGF19+ HCC compared to other selective FGFR4 inhibitors like Fisogatinib, Roblitinib, or H3B-6527 evaluated as monotherapies [2]. Substituting Irpagratinib with another FGFR4 inhibitor would result in a significant and quantifiable loss of therapeutic efficacy and a different adverse event profile, making it a non-interchangeable entity for research and clinical development programs targeting this specific patient population.

Irpagratinib (ABSK011) Quantitative Evidence for Superior Differentiation


Biochemical Potency: Comparable or Superior FGFR4 Inhibition

In biochemical assays, Irpagratinib exhibits an IC50 value of < 10 nM against FGFR4. This potency is comparable to or exceeds that of leading FGFR4 inhibitors. For instance, H3B-6527 has an IC50 of < 1.2 nM, while Fisogatinib and Roblitinib have IC50 values of 3 nM [1]. While not the most potent in this specific biochemical parameter, its potency is sufficient for robust target engagement, and its differentiation lies primarily in its high selectivity (detailed below) and clinical outcomes.

FGFR4 inhibitor Biochemical assay IC50 Kinase inhibition

Kinase Selectivity: Superior Isoform Discrimination Minimizes Off-Target Effects

Irpagratinib demonstrates at least 50-fold selectivity for FGFR4 over other FGFR isoforms (FGFR1-3) . This high selectivity is crucial for reducing on-target, off-isoform toxicities such as hyperphosphatemia (from FGFR1 inhibition) and nail/skin disorders (from FGFR2/3 inhibition), which are commonly associated with pan-FGFR inhibitors like Erdafitinib and Pemigatinib. In contrast, pan-FGFR inhibitors exhibit much lower selectivity margins, e.g., Erdafitinib inhibits FGFR1-4 within a 10-fold range, leading to a higher incidence of Grade 3-4 hyperphosphatemia (76-80% vs. 0% Grade 3-4 hyperphosphatemia observed with Irpagratinib [1]).

FGFR4 inhibitor Kinase selectivity Off-target effects Pan-FGFR inhibitor

Clinical Efficacy in FGF19+ HCC: Irpagratinib Demonstrates a Vastly Superior Objective Response Rate (ORR) Compared to Other FGFR4 Inhibitors

In the Phase 2 ABSK-011-201 trial, Irpagratinib combined with Atezolizumab achieved an ORR of 51.7% (15/29) in FGF19+ advanced HCC patients, with responses seen in both treatment-naïve (50.0%) and ICI-pretreated (52.9%) subgroups [1]. This stands in stark contrast to ORRs reported for other FGFR4 inhibitors in clinical trials. A systematic review of FGFR4 inhibitors shows H3B-6527 monotherapy achieved an ORR of 5.6%, Roblitinib monotherapy achieved an ORR of 6.6%, and Fisogatinib monotherapy achieved an ORR of 17% (with zero response in FGF19-negative patients) [2]. Even Fisogatinib combined with an anti-PD-L1 antibody (CS1001) showed an ORR of only 0-20% depending on the dose cohort [2].

Hepatocellular carcinoma FGF19 Objective Response Rate Clinical trial

Favorable Safety Profile: Absence of Grade 4/5 TRAEs and Discontinuations Supports Superior Tolerability for Long-Term Dosing and Combinations

In the Phase 2 ABSK-011-201 trial, the combination of Irpagratinib and Atezolizumab demonstrated a manageable safety profile with no Grade 4 or 5 treatment-related adverse events (TRAEs) and no patient discontinuations due to TRAEs [1]. The most common Grade 3 TRAEs were elevated ALT (12.1%) and AST (9.1%) [2]. Notably, no cases of ocular toxicity were observed, a common adverse event with some FGFR inhibitors. In contrast, H3B-6527 showed a different and more severe adverse event profile, with a Grade 3-4 adverse event rate of 43% and notable events like tumor hemorrhage [3]. Roblitinib was associated with a high rate of diarrhea (74.4%) and AST/ALT increases (49.4%/45%) [3].

Safety Tolerability Adverse Events Combination therapy

Robust Antitumor Activity in the Heavily Pre-Treated, ICI-Refractory Setting

A key area of unmet need in HCC is effective treatment after progression on ICI-based therapies. Irpagratinib addresses this with a notable ORR of 52.9% in the pre-treated subgroup of the ABSK-011-201 trial, with an even higher ORR of 57.1% in ICI-naïve patients [1]. In its Phase 1 monotherapy study, Irpagratinib achieved an ORR of 44.8% in late-line FGF19+ HCC patients who had failed prior therapies [2]. For comparison, Fisogatinib showed an ORR of 0% in FGF19 IHC-negative patients and 17% in positive patients [3]. The high response rate in ICI-experienced patients is a unique and highly valuable feature not shared by its competitors.

Hepatocellular carcinoma ICI-refractory Pre-treated Objective Response Rate

Irpagratinib (ABSK011): Optimal Research and Industrial Application Scenarios


Combination Immunotherapy Studies in FGF19+ Advanced HCC

The ABSK-011-201 Phase 2 data, showing an ORR of >50% and a favorable safety profile with no Grade 4/5 TRAEs or treatment discontinuations, establish Irpagratinib as the preferred FGFR4 inhibitor for designing and executing combination immunotherapy trials [1]. Researchers should procure Irpagratinib for pre-clinical and clinical studies investigating FGFR4/PD-(L)1 dual blockade, as well as novel triplet combinations (e.g., with Bevacizumab) currently in active clinical investigation (NCT07010497) [2]. This is a specific, high-value application where Irpagratinib has a quantifiable advantage over other FGFR4 inhibitors based on published clinical data.

Targeting ICI-Refractory and Late-Line FGF19+ HCC

Given the high ORR (44.8% monotherapy; 52.9% in combination) observed in heavily pre-treated, ICI-experienced FGF19+ HCC patients, Irpagratinib is uniquely positioned for research and development programs focused on addressing resistance to current standard-of-care immunotherapies [1][2]. Procurement of Irpagratinib is justified for biomarker-driven clinical trials and translational studies aimed at validating FGF19/FGFR4 as a resistance mechanism and evaluating Irpagratinib-based regimens in this specific, high-need patient segment. No other FGFR4 inhibitor has demonstrated comparable efficacy in this setting [3].

Preclinical Modeling of Selective FGFR4 Pathway Inhibition with a Superior Therapeutic Window

For in vitro and in vivo pharmacology studies requiring clean, selective FGFR4 pathway interrogation without confounding pan-FGFR off-target effects, Irpagratinib's ≥50-fold selectivity over FGFR1-3 makes it the ideal tool compound [1]. Researchers studying the downstream consequences of specific FGF19-FGFR4 axis blockade in HCC and other cancers should use Irpagratinib to minimize data noise from cross-reactive kinase inhibition, a common issue with less selective FGFR inhibitors [2]. This is a key differentiator for academic and industrial researchers building reliable mechanistic models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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